Aaptamine GPCR Antagonist Activity: Sub-Micromolar β2-Adrenoreceptor Potency Compared to α-Adrenergic and Dopaminergic Targets
In a comprehensive GPCR profiling study using a β-arrestin functional assay, aaptamine demonstrated differential antagonist activity across adrenergic and dopaminergic receptor subtypes [1]. The compound exhibited highly potent antagonism of the β2-adrenoreceptor (ADRB2) with an IC50 of 0.20 µM, representing an approximately 60-fold greater potency compared to its activity at the α2C-adrenoreceptor (ADRA2C, IC50 11.9 µM) [1]. Aaptamine also displayed moderate antagonist activity at the dopamine D4 receptor (DRD4) with an IC50 of 6.9 µM [1]. This selectivity profile is distinct from the broader receptor interactions reported for structurally modified aaptamine derivatives and establishes aaptamine as a reference compound for investigating β2-adrenoreceptor-mediated pathways [2].
| Evidence Dimension | GPCR antagonist activity (IC50) |
|---|---|
| Target Compound Data | ADRB2: 0.20 µM; ADRA2C: 11.9 µM; DRD4: 6.9 µM |
| Comparator Or Baseline | Intra-compound comparison across receptor subtypes |
| Quantified Difference | 59.5-fold greater potency at ADRB2 vs. ADRA2C |
| Conditions | β-arrestin functional assay; primary screen at 20 µM against 168 GPCRs; dose-response validation |
Why This Matters
This differential GPCR profile identifies aaptamine as a selective tool compound for β2-adrenoreceptor studies and informs procurement decisions for receptor pharmacology research programs.
- [1] Luyao H, et al. GPCR Pharmacological Profiling of Aaptamine from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases. Molecules. 2021;26(18):5618. View Source
- [2] Nakamura H, Kobayashi J, Ohizumi Y, Hirata Y. Isolation and structure of aaptamine, a novel heteroaromatic substance possessing α-blocking activity from the sea sponge Aaptos aaptos. Tetrahedron Letters. 1982;23(52):5555-5558. View Source
